6-benzyl-N-(3-chloro-4-methylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
CAS No.:
Cat. No.: VC20209218
Molecular Formula: C28H25ClN4
Molecular Weight: 453.0 g/mol
* For research use only. Not for human or veterinary use.
![6-benzyl-N-(3-chloro-4-methylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine -](/images/structure/VC20209218.png)
Molecular Formula | C28H25ClN4 |
---|---|
Molecular Weight | 453.0 g/mol |
IUPAC Name | 6-benzyl-N-(3-chloro-4-methylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Standard InChI | InChI=1S/C28H25ClN4/c1-18-14-15-23(17-25(18)29)31-27-24(16-21-10-6-4-7-11-21)19(2)30-28-26(20(3)32-33(27)28)22-12-8-5-9-13-22/h4-15,17,31H,16H2,1-3H3 |
Standard InChI Key | KREKWOOMBYXORK-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=C(C=C1)NC2=C(C(=NC3=C(C(=NN32)C)C4=CC=CC=C4)C)CC5=CC=CC=C5)Cl |
The compound 6-benzyl-N-(3-chloro-4-methylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine represents a member of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities. These compounds have been extensively studied for their applications in medicinal chemistry, particularly in anti-inflammatory, anti-mycobacterial, and therapeutic interventions.
This article provides a detailed examination of the compound’s synthesis, structural properties, potential biological activities, and its relevance in drug development.
Structural Overview
The chemical structure of the compound includes:
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A pyrazolo[1,5-a]pyrimidine core.
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Substituents such as benzyl, chloromethylphenyl, dimethyl, and phenyl groups.
This unique arrangement contributes to its physicochemical properties and biological activity.
Synthesis
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves:
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Cyclization Reactions: Starting from substituted pyrazoles and aldehydes or ketones to form the pyrimidine ring.
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Functionalization: Introduction of specific substituents like chloromethyl or benzyl groups to enhance activity.
For this compound, a stepwise approach involving condensation and substitution reactions is employed. Advanced techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used for monitoring reactions and confirming the structure.
Biological Activity
Pyrazolo[1,5-a]pyrimidines exhibit a broad spectrum of biological activities. The following highlights potential activities of this compound:
4.1 Anti-inflammatory Properties
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Pyrazolo[1,5-a]pyrimidines have been studied as inhibitors of enzymes like 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), which are involved in inflammation pathways.
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Docking studies suggest that similar compounds bind effectively to these enzymes with favorable binding energies.
4.2 Anti-mycobacterial Activity
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Compounds in this family have shown promising results against Mycobacterium tuberculosis by inhibiting ATP synthase.
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Structure–activity relationship (SAR) studies indicate that substituents like benzyl and phenyl enhance antimycobacterial efficacy.
4.3 Therapeutic Potential
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These compounds are explored for their role in treating other diseases due to their ability to interact with diverse biological targets.
Research Findings
Studies on related pyrazolo[1,5-a]pyrimidines provide insights into this compound’s potential:
6.1 Binding Affinity
Docking studies reveal strong interactions with target enzymes like COX-2 and 5-LOX:
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Binding energy values range from −8 to −10 kcal/mol for similar analogs.
6.2 SAR Insights
Substituents such as benzyl and methyl groups enhance lipophilicity and target binding affinity.
6.3 Pharmacokinetics
Compounds with similar structures exhibit:
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Low human ether-à-go-go-related gene (hERG) liability.
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Good metabolic stability in liver microsomes.
Applications
This compound holds promise for:
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Development of anti-inflammatory drugs targeting COX/LOX pathways.
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Antimicrobial agents for tuberculosis treatment.
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Further exploration in cancer therapy due to its interaction with kinase pathways.
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